5,6,7,8-Tetrahydroquinazolin-6-ol
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Overview
Description
5,6,7,8-Tetrahydroquinazolin-6-ol: is a chemical compound belonging to the quinazoline family, which consists of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazolin-6-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 6-amino-2-hydroxyquinoline with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-6-ol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinazolinone derivatives.
Reduction: : Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: : Substitution reactions at different positions on the quinazoline ring can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Quinazolinone derivatives.
Reduction: : Tetrahydroquinazoline derivatives.
Substitution: : A variety of substituted quinazoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinazolin-6-ol: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydroquinazolin-6-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinazolin-6-ol: is similar to other quinazoline derivatives, such as quinazolinone and tetrahydroquinazoline . its unique structure and properties make it distinct in terms of reactivity and biological activity. Other similar compounds include:
Quinazolinone
Tetrahydroquinazoline
6-Aminoquinazoline
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5,7,11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTUMBPKMQEZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NC=C2CC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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